N-(benzo[d]thiazol-2-yl)-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-(1,3-BENZOTHIAZOL-2-YL)-1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a benzothiazole moiety, a chlorofluorophenyl group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Moiety: Starting from ortho-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the Chlorofluorophenyl Group: Through a nucleophilic substitution reaction.
Construction of the Dihydropyridine Ring: Via a Hantzsch dihydropyridine synthesis, involving the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Final Coupling and Cyclization: To form the complete molecule under controlled conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production of such compounds would scale up the laboratory methods, optimizing reaction conditions for yield and purity. This might involve:
Continuous Flow Reactors: For better control over reaction parameters.
Catalysts and Solvents: To enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization, chromatography, or recrystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZOTHIAZOL-2-YL)-1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: To form corresponding N-oxides or sulfoxides.
Reduction: To reduce the nitro groups or carbonyl functionalities.
Substitution: Particularly nucleophilic aromatic substitution on the chlorofluorophenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent for diseases involving specific biological pathways.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds might:
Bind to Enzymes: Inhibiting their activity.
Interact with Receptors: Modulating signal transduction pathways.
Affect Gene Expression: By interacting with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzothiazol-2-yl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
- N-(1,3-Benzothiazol-2-yl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Uniqueness
The presence of both chlorine and fluorine atoms in the chlorofluorophenyl group might confer unique properties, such as increased lipophilicity or altered electronic effects, making it distinct from other similar compounds.
Properties
Molecular Formula |
C20H13ClFN3O2S |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-[(2-chloro-6-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C20H13ClFN3O2S/c21-14-4-3-5-15(22)13(14)11-25-10-12(8-9-18(25)26)19(27)24-20-23-16-6-1-2-7-17(16)28-20/h1-10H,11H2,(H,23,24,27) |
InChI Key |
CNXNEEKZTLMTSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CN(C(=O)C=C3)CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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